1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone
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Overview
Description
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by the introduction of a propoxy group. The final step involves the addition of a difluoroethanone moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, while the propoxy and difluoroethanone groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-propoxyphenylboronic acid: Shares similar functional groups but differs in the presence of a boronic acid moiety.
2,2-Difluoro-1-(4-bromophenyl)ethanone: Similar structure but lacks the propoxy group.
3-Bromo-2-fluoro-4-propoxybenzaldehyde: Similar aromatic structure with different substituents.
Uniqueness
1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone is unique due to its combination of bromine, fluorine, propoxy, and difluoroethanone groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10BrF3O2 |
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Molecular Weight |
311.09 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-propoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-5-17-7-4-3-6(12)8(9(7)13)10(16)11(14)15/h3-4,11H,2,5H2,1H3 |
InChI Key |
VVZDUSDNEZNJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origin of Product |
United States |
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